molecular formula C15H16ClNO B1454188 8-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 101089-48-9

8-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No. B1454188
CAS RN: 101089-48-9
M. Wt: 261.74 g/mol
InChI Key: GWLBGRZEPIDUQW-UHFFFAOYSA-N
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Description

“8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride” is a chemical compound with the CAS number 101089-48-9 . It has a molecular weight of 261.75 and a molecular formula of C15H16ClNO .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzopyran ring attached to a phenyl group and an amine group . The benzopyran ring is a fused ring system that consists of a benzene ring and a pyran ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 261.75 and a molecular formula of C15H16ClNO . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Anticancer Properties and Mechanisms

Compounds structurally similar to "8-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride" have been investigated for their anticancer effects. For instance, Baicalein, a flavonoid derived from Scutellaria baicalensis, exhibits anti-cancer activities by affecting cell proliferation, metastasis, apoptosis, and autophagy, particularly in Hepatocellular carcinoma (HCC) (B. Bie et al., 2017). Similarly, certain compounds synthesized to possess high tumor specificity with minimal keratinocyte toxicity have shown potential as new types of anticancer drugs (Y. Sugita et al., 2017).

Radical Scavengers and Cell Protection

Chromones, including derivatives of benzopyrans, are known for their antioxidant properties, which can neutralize active oxygen and interrupt free radical processes, thereby inhibiting cell impairment leading to diseases (Preeti Yadav et al., 2014).

Pharmaceutical Applications and Drug Development

Benzopyran derivatives have been identified as privileged structures in the synthesis of heterocyclic compounds due to their valuable reactivity. This has implications for the development of new drugs and dyes with various biological activities (M. A. Gomaa et al., 2020). Osthole, another benzopyran derivative, demonstrates pharmacological actions such as neuroprotective, immunomodulatory, and anticancer activities, suggesting its potential as a multitarget alternative medicine (Zhong-rong Zhang et al., 2015).

Antimicrobial Agents

The structure of benzofurans, closely related to benzopyrans, has been explored for designing antimicrobial agents. Their unique structural features and biological activities make them a significant focus in the search for efficient antimicrobial candidates (Asha Hiremathad et al., 2015).

Safety and Hazards

The safety and hazards of “8-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride” are not specified in the available information . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

8-phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO.ClH/c16-14-9-10-17-15-12(7-4-8-13(14)15)11-5-2-1-3-6-11;/h1-8,14H,9-10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLBGRZEPIDUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2C1N)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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